molecular formula C12H10N4O4S B8486938 Benzoldiazoniumsulfat CAS No. 6415-38-9

Benzoldiazoniumsulfat

Cat. No.: B8486938
CAS No.: 6415-38-9
M. Wt: 306.30 g/mol
InChI Key: RRRODXJHANJPEB-UHFFFAOYSA-L
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Description

Benzoldiazoniumsulfat (benzenediazonium sulfate) is a diazonium salt characterized by a diazonium group (-N₂⁺) attached to a benzene ring and a sulfate counterion. Diazonium salts are typically synthesized via diazotization, where aniline derivatives react with nitrous acid (HNO₂) under acidic, low-temperature conditions . These compounds are highly reactive intermediates in organic synthesis, particularly in the production of azo dyes, pharmaceuticals, and coupling reagents . This compound is thermally unstable and can decompose explosively in dry form, necessitating careful handling and storage in aqueous or acidic solutions .

Properties

CAS No.

6415-38-9

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

benzenediazonium;sulfate

InChI

InChI=1S/2C6H5N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

RRRODXJHANJPEB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[N+]#N.C1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Benzoldiazoniumsulfat with structurally related heterocyclic and diazonium compounds:

Compound Structure Key Functional Groups Synthesis Method Primary Applications
This compound Benzene + diazonium (-N₂⁺) + sulfate (SO₄²⁻) Diazonium group, sulfate ion Diazotization of sulfanilic acid Azo dye synthesis, coupling reactions
Benzothiazole Benzene fused with thiazole (S, N) Thiazole ring Condensation of 2-aminothiophenol with aldehydes Antioxidants, pharmaceuticals
Benzoxazole Benzene fused with oxazole (O, N) Oxazole ring Condensation of 2-aminophenol with carbonyl compounds Materials science, intermediates
Benzotriazole Benzene fused with triazole (N, N, N) Triazole ring Ribosylation followed by deprotection Biologically active compounds
Benzisoxazole Benzene fused with isoxazole (O, N) Isoxazole ring Substituted synthesis Anti-inflammatory, neuroleptic agents

Reactivity and Stability

  • This compound: Highly reactive due to the electrophilic diazonium group; participates in coupling reactions (e.g., with phenols or amines) to form azo compounds. Thermally unstable and explosive in anhydrous form .
  • Benzothiazole/Benzoxazole : Aromatic heterocycles with moderate stability. Undergo electrophilic substitution at reactive positions (e.g., C-2 in benzothiazole) .
  • Benzotriazole : Stable aromatic system with applications in corrosion inhibition and medicinal chemistry due to its ability to coordinate metals .
  • Benzisoxazole : Reactive at the isoxazole ring’s oxygen and nitrogen sites, enabling functionalization for drug development .

Key Research Findings

Synthesis Efficiency : this compound’s synthesis requires precise temperature control (-5°C) to prevent decomposition, whereas benzothiazole derivatives are synthesized at reflux (70–80°C) .

Biological Activity: Benzothiazoles exhibit potent antioxidant properties (IC₅₀ = 12–45 μM in DPPH assays) , while benzisoxazoles show neuroleptic activity at nanomolar concentrations .

Thermal Stability : Diazonium salts decompose rapidly above 0°C, whereas benzoxazoles remain stable up to 200°C .

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